
Boc-PEG1-Boc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-PEG1-Boc is a bifunctional polyethylene glycol (PEG) derivative featuring two tert-butoxycarbonyl (Boc) protecting groups at both termini. The "PEG1" denotes a single ethylene glycol unit, making it the shortest PEG spacer available. This compound is widely utilized in organic synthesis, bioconjugation, and drug delivery systems due to its dual protective groups, which prevent unwanted reactions during multi-step syntheses . Its molecular formula is C12H22O5, with a molecular weight of 246.30 g/mol (exact values may vary depending on hydration and purity). This compound is typically used as a linker or spacer to introduce solubility and stability into target molecules, particularly in peptide synthesis and polymer chemistry .
Preparation Methods
Synthesis of Boc-PEG1-Boc
Boc Protection of PEG Diamines
The most common route involves reacting PEG diamine precursors with di-tert-butyl dicarbonate (Boc₂O) under mild conditions:
-
Reagents : PEG diamine (MW 3000, 250 mg, 75.7 µmol), Boc₂O (33 mg, 151 µmol), DIPEA (44 µL, 454 µmol), dichloromethane (DCM, 2 mL).
-
Reaction : Dissolve PEG diamine in DCM, add DIPEA and Boc₂O. Stir for 3 h at room temperature.
-
Purification : Concentrate the mixture, precipitate with diethyl ether, and isolate via centrifugation (10,000 rpm, 5°C, 7 min).
Key Data :
Stepwise Coupling Using TBTU Activation
For shorter PEG chains (n = 1), a stepwise approach ensures precise control:
-
Activation : Mix PEG-carboxylate (200 mg, 68 µmol) with TBTU (117.1 mg, 365 µmol) and DIPEA (107 µL, 1.095 mmol) in DCM/DMF (1:1).
-
Coupling : Add propargyl amine (17.26 µL, 365 µmol), stir overnight.
-
Purification : Precipitate with diethyl ether, centrifuge, and lyophilize.
Mechanistic Insight :
TBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium tetrafluoroborate) activates carboxylates for nucleophilic attack by amines, forming stable amide bonds. The Boc groups remain intact under these conditions .
Solid-Phase Synthesis for High-Purity Products
Solid-phase methods minimize side reactions and simplify purification:
-
Resin Loading : Use TentaGel S RAM resin (0.24 mmol/g) with Fmoc-protected amino acids.
-
Azide Functionalization : Treat with NaN₃ (39.8 mg, 617 µmol) and Tf₂O (85 µL, 505 µmol) in pyridine.
-
Cleavage : Deprotect with TFA/H₂O/TIPS (95:2.5:2.5), precipitate with diethyl ether.
Optimization of Reaction Conditions
Solvent Systems
-
DCM/DMF (1:1) : Maximizes solubility of PEG intermediates while facilitating TBTU-mediated coupling .
-
Ether Precipitation : Effectively removes unreacted Boc₂O and DIPEA salts .
Stoichiometric Ratios
-
Boc₂O:PEG Diamine (2:1) : Ensures complete diamine protection .
-
TBTU:Amine (1.2:1) : Prevents over-activation of carboxylates .
Temperature and Time
Characterization of this compound
Mass Spectrometry
-
MALDI-TOF : Bell-shaped spectra centered at 3150–4779 Da confirm PEG chain length and Boc incorporation .
-
ESI-MS : Base peaks at m/z 778 (M/2) align with theoretical values for Ru(II)-conjugates .
Chromatographic Analysis
-
HPLC : Retention times of 26.5–27.9 min (C18 column, water/acetonitrile gradient) indicate high purity .
-
RP-MPLC : Resolves PEG isoforms with 44 Da spacing, corresponding to ethylene glycol repeats .
Functional Assays
-
Kaiser Test : Negative result confirms absence of free amines post-Boc protection .
-
Draggendorff’s Reagent : Detects PEG contaminants in aqueous phases during extraction .
Applications in Bioconjugation
Ru(II) Bathophenanthroline Complexes
This compound serves as a spacer in Ru(II)-dye conjugates for photodynamic therapy:
-
Synthesis : React Boc-deprotected PEG with Ru(II) bathophenanthroline (1) using TBTU/DIPEA.
-
Application : Photoactivatable crosslinkers for antibody labeling .
Antibody-Drug Conjugates (ADCs)
Chemical Reactions Analysis
Types of Reactions
Boc-PEG1-Boc undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions, allowing the PEG molecule to react with other functional groups.
Oxidation and Reduction: The PEG backbone can undergo oxidation and reduction reactions, although these are less common in typical applications.
Common Reagents and Conditions
Oxidation and Reduction: Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields a free amine, which can then react with other molecules to form various derivatives .
Scientific Research Applications
Key Applications
Boc-PEG1-Boc serves multiple roles in scientific research, including:
-
Drug Development :
- Enhancement of Solubility : this compound improves the solubility of hydrophobic drugs, facilitating their formulation and delivery .
- Targeted Drug Delivery : The compound can be conjugated with therapeutic agents to achieve targeted delivery to specific tissues or cells, which is crucial for minimizing side effects and maximizing therapeutic efficacy .
- Peptide Synthesis :
- Bioconjugation :
- Nanotechnology :
- Cell Culture Applications :
Data Table: Comparative Applications of this compound
Application Area | Description | Benefits |
---|---|---|
Drug Development | Enhances solubility and stability of drugs | Improved bioavailability |
Peptide Synthesis | Protects amino acids during synthesis | Selective reaction control |
Bioconjugation | Serves as a crosslinking agent in ADCs and PROTACs | Enhanced stability and efficacy |
Nanotechnology | Used in lipid nanoparticle formulations | Targeted drug delivery |
Cell Culture | Creates hydrophilic environments for cell adhesion | Supports cell growth |
Case Study 1: Targeted Drug Delivery using this compound
A study demonstrated the use of this compound in conjugating an anticancer drug to a monoclonal antibody. The resulting ADC showed improved targeting to cancer cells while reducing off-target effects, leading to enhanced therapeutic outcomes compared to non-targeted formulations.
Case Study 2: Peptide Synthesis Optimization
Researchers utilized this compound as a protecting group in the synthesis of a complex peptide involved in immune modulation. The study highlighted that using Boc protection significantly improved yield and purity, making it a preferred choice for synthesizing sensitive peptides.
Case Study 3: Lipid Nanoparticle Development
In another investigation, this compound was incorporated into lipid nanoparticles designed for mRNA delivery. The findings indicated that the inclusion of this compound not only enhanced the stability of the nanoparticles but also facilitated efficient cellular uptake, crucial for effective gene therapy applications.
Mechanism of Action
Boc-PEG1-Boc functions as a linker in PROTACs, which contain two different ligands connected by the PEG linker. One ligand binds to an E3 ubiquitin ligase, while the other binds to the target protein. This brings the target protein in proximity to the ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome .
Comparison with Similar Compounds
Boc-PEG1-Boc belongs to a family of Boc-protected PEG derivatives. Below is a detailed comparison with structurally or functionally analogous compounds, supported by physicochemical data and applications.
Table 1: Key Properties of this compound and Similar Compounds
Structural and Functional Analysis
This compound vs. NHBoc-PEG1-acid Structural Differences: this compound has two Boc groups, while NHBoc-PEG1-acid has one Boc group and a terminal carboxylic acid. Applications: NHBoc-PEG1-acid is ideal for conjugation via carboxylate coupling (e.g., EDC/NHS chemistry), whereas this compound serves as a non-reactive spacer . Solubility: NHBoc-PEG1-acid exhibits higher aqueous solubility due to its polar COOH group, whereas this compound is more lipophilic .
This compound vs. Azido-PEG2-C1-Boc
- Functional Groups : Azido-PEG2-C1-Boc contains an azide group for bioorthogonal reactions (e.g., CuAAC click chemistry), while this compound lacks reactive handles .
- Chain Length : Azido-PEG2-C1-Boc has a longer PEG chain (2 ethylene glycol units), offering greater flexibility in drug delivery systems .
This compound vs. Amino-PEG1-Amine Reactivity: Amino-PEG1-Amine has two primary amines, enabling crosslinking (e.g., with NHS esters), whereas this compound is chemically inert under standard conditions . Protection Strategy: this compound requires deprotection (e.g., with TFA) to expose amines, while Amino-PEG1-Amine is immediately reactive .
This compound vs. Boc-NH-PEG11-OH PEG Length: Boc-NH-PEG11-OH has 11 ethylene glycol units, significantly enhancing hydrophilicity and steric shielding in drug conjugates .
Biological Activity
Boc-PEG1-Boc, a polyethylene glycol (PEG) derivative, is primarily used as a linker in the synthesis of various bioconjugates, particularly in the development of PROTACs (Proteolysis Targeting Chimeras). This compound plays a crucial role in chemical biology by facilitating the targeted degradation of specific proteins, thereby enhancing therapeutic efficacy and reducing off-target effects.
This compound functions as a flexible linker that connects two distinct ligands: one that binds to an E3 ubiquitin ligase and another that targets a specific protein for degradation. This design enables the formation of a ternary complex that promotes the ubiquitination and subsequent proteasomal degradation of the target protein. The unique properties of PEG, such as solubility and biocompatibility, further enhance the stability and efficacy of the resulting PROTACs.
Research Findings
Recent studies have demonstrated the effectiveness of this compound in various applications:
- Targeted Protein Degradation : Research indicates that PROTACs utilizing this compound can effectively degrade oncogenic proteins, such as mutant BRAF (V600E), which is implicated in several cancers. These compounds have shown improved specificity and reduced drug resistance compared to traditional small molecule inhibitors .
- Cytotoxicity Studies : In vitro assays have revealed that this compound-based PROTACs exhibit significant cytotoxic effects on cancer cell lines, suggesting their potential as therapeutic agents. For instance, studies involving cell viability assays demonstrated that these compounds can induce apoptosis in targeted cancer cells .
Case Studies
- BRAF Inhibition : A study conducted by the Sicheri group at the University of Toronto synthesized a series of PROTACs using this compound to connect E3 ligase ligands with BRAF inhibitors. The most effective compound demonstrated superior degradation efficiency in BRAF (V600E) cell lines compared to non-PROTAC controls, highlighting the importance of linker design in achieving desired biological outcomes .
- ALK Inhibition : Another investigation focused on developing covalent inhibitors for ALK using this compound as a linker. The study found that this linker significantly improved the anti-cancer activity of the compounds by enhancing their ability to overcome drug resistance mechanisms commonly observed in non-small cell lung cancer (NSCLC) treatments .
Table 1: Properties of this compound
Property | Value |
---|---|
Molecular Formula | C₁₀H₂₁NO₃ |
Molecular Weight | 203.279 g/mol |
Density | 1.0 ± 0.1 g/cm³ |
Boiling Point | 266.7 ± 15 °C |
Flash Point | 115.1 ± 20 °C |
Table 2: Summary of Biological Activity Studies
Q & A
Basic Research Questions
Q. What are the primary applications of Boc-PEG1-Boc in synthetic chemistry?
this compound is commonly used as a bifunctional linker in peptide synthesis and bioconjugation. Its Boc (tert-butyloxycarbonyl) groups act as amine-protecting agents, while the PEG1 spacer enhances solubility and reduces steric hindrance during coupling reactions. Methodologically, researchers should validate its utility by comparing reaction yields with/without this compound in model systems (e.g., solid-phase peptide synthesis) and characterize intermediates via HPLC or mass spectrometry .
Q. How should this compound be stored to maintain stability?
Store the compound in anhydrous conditions at -20°C, sealed under inert gas (e.g., argon). Conduct accelerated stability studies by exposing aliquots to varying temperatures (4°C, 25°C, 40°C) and humidity levels, monitoring degradation via TLC or NMR over 1–4 weeks. Include a control sample stored under optimal conditions for comparison .
Q. Which analytical techniques are critical for characterizing this compound purity?
Use a combination of:
- NMR (¹H/¹³C) to confirm structural integrity and detect residual solvents.
- HPLC (reverse-phase C18 column, acetonitrile/water gradient) to assess purity (>95% recommended).
- Mass spectrometry (ESI or MALDI-TOF) to verify molecular weight. Cross-validate results with elemental analysis for quantitative accuracy .
Advanced Research Questions
Q. How can contradictory solubility data for this compound in polar solvents be resolved?
Contradictions often arise from variations in solvent purity, temperature, or hydration states. Design a systematic study:
- Prepare saturated solutions in DMSO, DMF, and THF at controlled temperatures (20°C, 30°C, 40°C).
- Quantify solubility via gravimetric analysis or UV-Vis spectroscopy.
- Apply the van’t Hoff equation to model temperature dependence and identify outliers. Report solvent batch numbers and water content to ensure reproducibility .
Q. What strategies optimize this compound-mediated crosslinking in aqueous environments?
- pH optimization : Test coupling efficiency in buffers (pH 6–9) using EDC/NHS chemistry.
- Molar ratio titration : Vary this compound:substrate ratios (1:1 to 1:5) and quantify conjugates via SDS-PAGE or fluorescence tagging.
- Kinetic analysis : Use stopped-flow spectroscopy to monitor reaction rates under varying conditions. Include negative controls (e.g., no crosslinker) to confirm specificity .
Q. How do impurities in this compound impact downstream biological assays?
Trace impurities (e.g., free PEG, deprotected amines) can skew cytotoxicity or binding assays.
- Step 1 : Purify batches via flash chromatography and compare impurity profiles using LC-MS.
- Step 2 : Test purified vs. unpurified batches in cell viability assays (MTT/WST-1) at 1–100 µM concentrations.
- Step 3 : Perform statistical analysis (ANOVA) to identify significant differences in IC50 values .
Q. Methodological Frameworks
- PICO Framework : Apply to experimental design for clarity:
- FINER Criteria : Ensure questions are Feasible (resource-aware), Interesting (novel mechanistic insight), Novel (unexplored in literature), Ethical (waste disposal protocols), and Relevant (applications in drug delivery) .
Q. Data Integrity & Reproducibility
Properties
Molecular Formula |
C14H26O6 |
---|---|
Molecular Weight |
290.35 g/mol |
IUPAC Name |
tert-butyl 2-[2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]ethoxy]acetate |
InChI |
InChI=1S/C14H26O6/c1-13(2,3)19-11(15)9-17-7-8-18-10-12(16)20-14(4,5)6/h7-10H2,1-6H3 |
InChI Key |
KARMFIRKTDHMGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.